trans-3-Amino-1-Boc-4-ethoxypyrrolidine
Overview
Description
Trans-3-Amino-1-Boc-4-ethoxypyrrolidine: is a chemical compound with the molecular formula C11H22N2O3 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of an amino group, a tert-butoxycarbonyl (Boc) protecting group, and an ethoxy substituent on the pyrrolidine ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of trans-3-Amino-1-Boc-4-ethoxypyrrolidine typically begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and ethyl alcohol.
Protection of the Amino Group: The amino group on the pyrrolidine ring is protected using tert-butyl chloroformate to form the Boc-protected intermediate. This step is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, where the Boc-protected pyrrolidine is treated with ethyl alcohol under acidic or basic conditions to yield this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-3-Amino-1-Boc-4-ethoxypyrrolidine can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ethoxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of trans-3-Amino-4-ethoxypyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Trans-3-Amino-1-Boc-4-ethoxypyrrolidine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibitors: The compound is investigated for its potential as an enzyme inhibitor, particularly in the context of protease and kinase inhibition.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of drug candidates, especially those targeting neurological and inflammatory diseases.
Industry:
Specialty Chemicals: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of trans-3-Amino-1-Boc-4-ethoxypyrrolidine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The Boc protecting group can be removed under physiological conditions, revealing the free amine, which can then form hydrogen bonds and electrostatic interactions with the active sites of enzymes or receptors. This interaction can inhibit the activity of the target enzyme or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Trans-3-Amino-1-Boc-4-methoxypyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.
Trans-3-Amino-1-Boc-4-propoxypyrrolidine: Similar structure but with a propoxy group instead of an ethoxy group.
Trans-3-Amino-1-Boc-4-butoxypyrrolidine: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness:
Trans-3-Amino-1-Boc-4-ethoxypyrrolidine is unique due to the presence of the ethoxy group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different alkoxy groups.
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-ethoxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-15-9-7-13(6-8(9)12)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDMKFDRCCQJTA-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650619 | |
Record name | tert-Butyl (3S,4S)-3-amino-4-ethoxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708273-40-9 | |
Record name | tert-Butyl (3S,4S)-3-amino-4-ethoxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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